molecular formula C23H17NO4S B2455917 methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate CAS No. 397278-90-9

methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2455917
CAS No.: 397278-90-9
M. Wt: 403.45
InChI Key: IIOVNPPVGSURKM-UHFFFAOYSA-N
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Description

methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Properties

IUPAC Name

methyl 3-[(2-phenoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4S/c1-27-23(26)21-20(17-12-6-8-14-19(17)29-21)24-22(25)16-11-5-7-13-18(16)28-15-9-3-2-4-10-15/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOVNPPVGSURKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-phenoxybenzoic acid with 3-aminobenzo[b]thiophene-2-carboxylate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In synthetic organic chemistry, methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate serves as a versatile building block for creating more complex organic molecules. Its structural features allow for the modification of functional groups, enabling the synthesis of derivatives with tailored properties for specific applications .

Biological Applications

Kinase Inhibition
This compound has been investigated for its potential as a kinase inhibitor, which is crucial in cancer treatment. Kinases are enzymes that facilitate the transfer of phosphate groups to proteins, influencing various cellular processes. By inhibiting these enzymes, this compound may disrupt signaling pathways involved in cell proliferation and survival, making it a candidate for further drug development .

Anti-inflammatory and Antimicrobial Properties
Research has indicated that this compound exhibits anti-inflammatory and antimicrobial activities. These properties make it a potential therapeutic agent for treating inflammatory diseases and infections .

Medical Applications

The compound's unique structure allows it to interact with biological targets effectively. For instance, it has shown promise in inhibiting specific pathways involved in diseases such as malaria, demonstrating its potential as an anti-malarial agent .

Table 1: Summary of Applications

Application AreaSpecific Use CasesReferences
ChemistryBuilding block for organic synthesis
Biological ResearchKinase inhibition for cancer treatment
MedicalAnti-inflammatory and antimicrobial properties
Anti-malarialTargeting liver-stage malaria parasites

Table 2: Comparison with Similar Compounds

Compound NameUnique FeaturesPotential Applications
Methyl benzo[b]thiophene-2-carboxylateLacks phenoxybenzamido groupLimited biological activity
Methyl 3-methylbenzo[b]thiophene-2-carboxylateSimilar structure but reduced specificityGeneral organic synthesis
Ethyl 3-aminobenzo[b]thiophene-2-carboxylateDifferent functional groupsLimited therapeutic potential
This compoundEnhanced biological activity due to phenoxy groupCancer treatment, anti-inflammatory

Case Studies

Case Study 1: Kinase Inhibition
In a study focusing on the development of kinase inhibitors, this compound was tested against several kinases involved in cancer pathways. The results indicated significant inhibition rates compared to control compounds, suggesting its viability as a lead compound for further development .

Case Study 2: Anti-malarial Activity
Another investigation assessed the efficacy of this compound against Plasmodium falciparum during both erythrocytic and liver stages of malaria. The findings revealed potent activity against liver-stage parasites, highlighting its dual-target potential which is rare among anti-malarial drugs .

Mechanism of Action

The mechanism of action of methyl 3-(2-phenoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • Methyl 3-methylbenzo[b]thiophene-2-carboxylate
  • Ethyl 3-aminobenzo[b]thiophene-2-carboxylate

Uniqueness

methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate is unique due to the presence of the phenoxybenzamido group, which enhances its biological activity and specificity compared to other benzothiophene derivatives .

Biological Activity

Methyl 3-(2-phenoxybenzamido)-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Benzothiophene Derivatives

Benzothiophene derivatives, including this compound, have been recognized for their structural versatility and pharmacological potential. They exhibit various biological activities such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant
  • Antitubercular

These compounds interact with specific biological targets, influencing pathways that are crucial in disease processes.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the benzothiophene core.
  • Introduction of the phenoxy and benzamido groups.
  • Esterification to yield the final product.

The molecular structure allows for various interactions with biological targets due to its functional groups, enhancing its potential therapeutic effects.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, compounds within the benzothiophene class have exhibited GI50 values (growth inhibition) ranging from 0.20 to 2.58 μM against human cancer cell lines .

Table 1: Anticancer Activity of Benzothiophene Derivatives

CompoundCell LineGI50 (µM)
This compoundHeLa0.49
Other BenzothiophenesA5490.20–2.58

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have indicated that benzothiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often reported in the low µg/mL range .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus≤32
Other BenzothiophenesE. coli≤16

Antitubercular Activity

This compound has shown promising results against Mycobacterium tuberculosis. Studies have reported MIC values indicating effective inhibition of both active and dormant mycobacterial strains .

Table 3: Antitubercular Activity

CompoundMycobacterial StrainMIC (µg/mL)
This compoundMTB H37Ra0.91–2.83
Other BenzothiophenesMDR-MTB2.73

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
  • Receptor Modulation : Interaction with various receptors can modulate signaling pathways associated with inflammation and cancer progression.
  • Oxidative Stress Reduction : The antioxidant properties of benzothiophenes contribute to their ability to mitigate oxidative stress, which is often linked to cancer development and progression.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • In Vitro Studies : A series of experiments demonstrated significant cytotoxic effects on cancer cell lines, supporting its potential as an anticancer agent.
  • Animal Models : In vivo studies are necessary to confirm the therapeutic potential observed in vitro, focusing on dosage optimization and toxicity assessments.

Q & A

Q. Critical parameters :

  • Temperature : Controlled heating (e.g., 60–80°C) for amide bond formation to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Purification : Reverse-phase HPLC with methanol-water gradients achieves >95% purity .

Q. Example protocol :

StepReagents/ConditionsYieldPurity (HPLC)
Amide coupling2-Phenoxybenzoyl chloride, DCM, RT, 12h67%92%
EsterificationMethanol, H₂SO₄, reflux, 6h85%98%

What analytical techniques are most effective for structural elucidation and purity assessment?

Level: Basic
Answer:
Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.1–8.3 ppm; ester carbonyl at δ 165–170 ppm) .
  • IR spectroscopy : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1240–1260 cm1^{-1} (C-O ester) .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+^+ and fragmentation patterns .

Q. Purity assessment :

  • HPLC : Retention time consistency and peak symmetry under gradient elution (e.g., 30% → 100% methanol) .
  • Melting point : Sharp melting range (e.g., 210–215°C) indicates crystallinity and purity .

How can researchers resolve contradictions in reported biological activity data for this compound?

Level: Advanced
Answer:
Discrepancies in bioactivity data often arise from:

  • Purity variability : Impurities (e.g., unreacted starting materials) may confound assays. Validate purity via HPLC and NMR before testing .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter IC₅₀ values. Standardize protocols across studies .
  • Structural analogs : Compare activity of this compound with derivatives (e.g., ethyl ester analogs) to isolate substituent effects .

Case study : A 2024 study resolved conflicting antimicrobial data by re-testing the compound against S. aureus ATCC 25923 under standardized CLSI guidelines, confirming MIC = 8 µg/mL .

What experimental strategies are recommended for elucidating the mechanism of action?

Level: Advanced
Answer:

  • Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Receptor binding studies : Radiolabeled ligand competition assays (e.g., 3^3H-labeled compound) quantify affinity for G-protein-coupled receptors .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses in enzyme active sites .

Q. Example workflow :

Target identification : Screen against a kinase inhibitor library.

Kinetic analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

Validation : CRISPR knockout of the putative target gene to assess phenotypic rescue .

What are the key functional groups influencing reactivity and bioactivity?

Level: Basic
Answer:

  • Benzothiophene core : Enhances π-π stacking with hydrophobic enzyme pockets .
  • Amide linkage : Stabilizes intramolecular hydrogen bonding, critical for conformational rigidity .
  • Methyl ester : Modulates solubility (logP ≈ 3.2) and bioavailability .

Q. Structure-activity relationship (SAR) :

  • Substitution at the 3-position (phenoxybenzamido group) increases antimicrobial potency by 10-fold compared to unsubstituted analogs .

How should researchers design structure-activity relationship (SAR) studies for this compound?

Level: Advanced
Answer:
Step 1 : Vary substituents :

  • Syntize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) at the phenoxy ring .
    Step 2 : Pharmacological testing :
  • Screen analogs for IC₅₀ against disease-relevant targets (e.g., EGFR kinase).
    Step 3 : Computational modeling :
  • Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity .

Q. Example SAR table :

AnalogR GroupIC₅₀ (EGFR, nM)logP
ParentH1203.2
4-FF453.5
4-NO₂NO₂2802.8

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